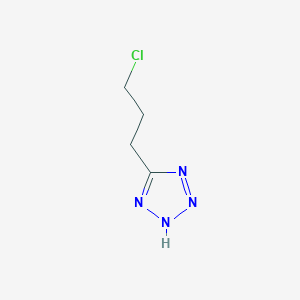

5-(3-Chloropropyl)tetrazole

Vue d'ensemble

Description

5-Substituted tetrazoles, such as 5-(3-Chloropropyl)tetrazole, are a class of synthetic heterocycles with a wide range of applications in various fields including organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. These compounds are known for their role as advantageous intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. In medicinal chemistry, 5-monosubstituted tetrazoles are significant because they act as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including this compound, can be achieved through various methods. These methods range from early procedures to recent advancements and include approaches based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. The synthesis of 5-(4-(3-Trimethoxysilyl)Propoxy)Phenyl)-1H-tetrazole, a related compound, was performed using click chemistry with high yield, indicating the efficiency of modern synthetic techniques . Additionally, the preparation of 5-chloro-1-aryl-1H-tetrazoles from aryldichloroisocyanides with sodium azide and a phase transfer agent has been reported to produce good yields, demonstrating the practicality of synthesizing chloro-substituted tetrazoles .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized, providing insights into the structural geometry such as bond lengths, bond angles, and torsion angles. Density functional theory (DFT) calculations have been used to correlate experimental data with theoretical models, offering a deeper understanding of the electronic properties of these compounds .

Chemical Reactions Analysis

Functionalization of 5-substituted tetrazoles is challenging due to the potential formation of isomeric products. However, certain reactions have been identified that exhibit high or unusual regioselectivities, which are important for the development of specific applications. The reactivity of tetrazoles can be exploited in various chemical reactions, leading to the synthesis of a diverse range of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

5-Substituted tetrazoles, including this compound, possess unique physical and chemical properties that make them valuable in different applications. Their acidity, lipophilicity, and resistance to metabolism are particularly important in drug design. The presence of nitrogen atoms and a conjugate ring structure in these compounds contributes to their protogenic proton conductivity, which is useful in the development of proton exchange membranes .

Applications De Recherche Scientifique

1. Synthesis and Functionalization

5-Substituted tetrazoles, like 5-(3-Chloropropyl)tetrazole, are valuable in organic chemistry for synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is significant, as they represent bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicity and metabolic resistance (Roh, Vávrová & Hrabálek, 2012).

2. Medicinal Chemistry

Tetrazoles like this compound are extensively used in medicinal chemistry as a bioisosteric replacement for carboxylic acids. This property makes them integral to the structure of various clinical drugs, including losartan, cefazolin, and alfentanil (Mittal & Awasthi, 2019).

3. Coordination Chemistry and Photographic Industry

Tetrazole derivatives are important in coordination chemistry as nitrogen-containing heterocyclic ligands. They also find applications in the photographic industry due to their unique properties (Aminimanesh & Shirian, 2017).

4. Agricultural Applications

In agriculture, this compound derivatives are used as plant growth regulators, herbicides, and fungicides, demonstrating their versatility in different fields (Khamooshi & Haghighi Kekhaiye Jhaleh, 2013).

5. Green Chemistry Catalysts

This compound derivatives are involved in green chemistry, being part of the synthesis of eco-friendly catalysts. They contribute to the development of sustainable and efficient chemical processes (Nasrollahzadeh et al., 2021).

Mécanisme D'action

Target of Action

5-(3-Chloropropyl)tetrazole is a synthetic compound that belongs to the tetrazole family . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are often used in medicinal chemistry due to their diverse biological applications . .

Mode of Action

Tetrazoles, including this compound, possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Given the wide range of biological activities of tetrazoles , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that tetrazoles are stable over a wide ph range and are resistant to various oxidizing and reducing agents . This suggests that this compound may be stable and effective under a variety of environmental conditions, but further studies are needed to confirm this.

Safety and Hazards

Propriétés

IUPAC Name |

5-(3-chloropropyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFJEPIMKQDCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454916 | |

| Record name | 5-(3-chloropropyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108347-91-7 | |

| Record name | 5-(3-chloropropyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)